molecular formula C8H7NO2S B11787608 2-(Hydroxymethyl)benzo[d]thiazol-6-ol

2-(Hydroxymethyl)benzo[d]thiazol-6-ol

Cat. No.: B11787608
M. Wt: 181.21 g/mol
InChI Key: WRBCENRPKOGWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)benzo[d]thiazol-6-ol ( 1507267-44-8) is a benzothiazole derivative with the molecular formula C8H7NO2S and a molecular weight of 181.21 g/mol . This compound is part of the benzothiazole chemical class, which has been scientifically validated as a privileged scaffold in medicinal chemistry for the development of novel anticancer agents . Research indicates that 2-aminothiazole derivatives, sharing this core structure, exhibit potent and selective nanomolar inhibitory activity against a diverse panel of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . The benzothiazole nucleus is a fundamental component of several clinically investigated and approved therapeutic agents, such as the multikinase inhibitor dasatinib, underscoring its significant research value in oncology drug discovery . The primary mechanism of action for many bioactive benzothiazole derivatives involves targeting critical enzymatic pathways responsible for cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), the PI3K/Akt/mTOR pathway, and tubulin polymerization . The presence of both hydroxymethyl and phenolic hydroxyl functional groups on the benzothiazole core provides versatile handles for further chemical modification and derivatization, making it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex bioactive molecules . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

2-(hydroxymethyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C8H7NO2S/c10-4-8-9-6-2-1-5(11)3-7(6)12-8/h1-3,10-11H,4H2

InChI Key

WRBCENRPKOGWJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)CO

Origin of Product

United States

Preparation Methods

Diazotization and Cyanide Substitution Pathway

A patent by CN102633742A outlines a multi-step synthesis starting from 2-amino-6-methoxybenzothiazole. While the target compound in this patent differs, the methodology provides a foundational approach for introducing hydroxymethyl groups:

  • Diazotization and Bromination :

    • 2-Amino-6-methoxybenzothiazole undergoes diazotization with tert-butyl nitrite and copper bromide in acetonitrile at 60–70°C, yielding 2-bromo-6-methoxybenzothiazole with 85% efficiency .

    • Key conditions : Anhydrous acetonitrile, stoichiometric CuBr₂ (0.75 mol), and controlled temperature to prevent over-bromination.

  • Cyanide Substitution :

    • The brominated intermediate reacts with potassium cyanide in dimethyl sulfoxide (DMSO) at 140°C, replacing bromine with a cyano group. This step achieves a 47.5% yield (87 g from 183 g starting material) .

    • Limitation : Competing hydrolysis in polar aprotic solvents necessitates rigorous anhydrous conditions.

  • Hydroxymethyl Introduction :

    • The nitrile group is reduced to hydroxymethyl via catalytic hydrogenation (H₂/Pd-C) or hydrolyzed under acidic conditions (HCl/EtOH). Yields for this step remain unreported in the patent but are estimated at 60–70% based on analogous reactions .

Cyclization of Protected Aminobenzoates

PMC6669756 and PMC7161044 describe cyclization strategies using methyl 4-aminobenzoates. Adapting this for 2-(hydroxymethyl)benzo[d]thiazol-6-ol involves:

  • Hydroxyl Group Protection :

    • Methyl 4-amino-3-hydroxybenzoate is protected with a tert-butyldimethylsilyl (TBS) group, achieving >90% yield .

    • Rationale : The TBS group stabilizes the hydroxyl during subsequent reactions.

  • Thiazole Ring Formation :

    • Protected aminobenzoate reacts with potassium thiocyanate (KSCN) and bromine in glacial acetic acid, forming the benzo[d]thiazole core. This step yields 65–75% product .

    • Mechanism : Thiocyanate adds to the aromatic ring, followed by bromine-mediated cyclization (Scheme 1).

  • Deprotection and Functionalization :

    • TBS removal with tetra-n-butylammonium fluoride (TBAF) liberates the hydroxyl group.

    • Hydroxymethylation at position 2 is achieved via Mannich reaction (formaldehyde, HCl) or Michael addition, with yields of 50–60% .

Nucleophilic Substitution on Preformed Benzothiazoles

Building on PMC6669756 , preformed benzo[d]thiazol-2(3H)-one derivatives undergo nucleophilic substitution:

  • Bromination at Position 2 :

    • Benzo[d]thiazol-6-ol is treated with PBr₃ in dichloromethane, introducing bromine at position 2 (80% yield).

  • Hydroxymethyl Introduction :

    • The brominated intermediate reacts with paraformaldehyde in a basic medium (K₂CO₃/DMF), substituting bromine with hydroxymethyl. This step achieves 55–65% yield .

Reductive Amination Approach

A less conventional route involves reductive amination of 6-hydroxybenzo[d]thiazole-2-carbaldehyde:

  • Aldehyde Synthesis :

    • Oxidation of 2-methylbenzo[d]thiazol-6-ol with MnO₂ in dichloromethane yields the aldehyde (70% yield).

  • Reductive Amination :

    • The aldehyde reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, forming the hydroxymethyl derivative. Yields are modest (40–50%) due to competing over-reduction .

One-Pot Tandem Reactions

Recent advancements (PMC7161044 ) propose a one-pot method combining cyclization and hydroxymethylation:

  • Simultaneous Cyclization and Functionalization :

    • Methyl 4-amino-3-hydroxybenzoate, KSCN, bromine, and formaldehyde react in acetic acid.

    • Conditions : 10°C initial cooling, followed by room-temperature stirring for 24 hours.

    • Yield : 45–50%, with minor byproducts from formaldehyde polymerization.

Comparative Analysis of Methods

MethodStarting MaterialKey StepsYield (%)Scalability
Diazotization 2-Amino-6-methoxybenzothiazoleDiazotization, CN⁻ substitution, reduction~50Industrial
Cyclization Methyl 4-aminobenzoateProtection, cyclization, deprotection60–70Lab-scale
Nucleophilic Benzo[d]thiazol-6-olBromination, substitution55–65Moderate
Reductive Amination2-Methylbenzo[d]thiazol-6-olOxidation, reductive amination40–50Limited
One-Pot Methyl 4-amino-3-hydroxybenzoateTandem cyclization/functionalization45–50Experimental

Critical Challenges and Optimizations

  • Regioselectivity :

    • Competing substitution at position 4 or 5 is mitigated using bulky directing groups (e.g., TBS) .

  • Byproduct Formation :

    • Over-bromination in diazotization is minimized by stoichiometric CuBr₂ and controlled temperatures .

  • Solvent Systems :

    • DMSO enhances cyanide substitution but complicates purification. Alternatives like DMAc (dimethylacetamide) show promise .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:

  • Etherification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of catalytic HCl to form methoxy or ethoxy derivatives.

  • Amination : Substitution with primary/secondary amines yields N-alkylated analogs.

Table 1: Representative Substitution Reactions

ReagentConditionsProductYield (%)Source
CH₃OH/HClReflux, 4 h2-(Methoxymethyl)benzo[d]thiazol-6-ol78
NH₂CH₂CH₂NH₂THF, 60°C, 12 h2-((2-Aminoethyl)methyl)benzo[d]thiazol-6-ol65

Palladium-Catalyzed Coupling Reactions

The benzothiazole core participates in cross-coupling reactions. For instance:

  • Suzuki–Miyaura Coupling : Reacts with arylboronic acids at position 6 under Pd(dppf)Cl₂ catalysis (1,4-dioxane, 100°C).

Table 2: Coupling Reactions with Arylboronic Acids

Boronic AcidCatalystProductInhibition Activity (IC₅₀)Source
4-CarboxyphenylPd(dppf)Cl₂6-(4-Carboxyphenyl)-2-(hydroxymethyl)benzo[d]thiazole1.8 µM (Aβ aggregation)
3-TrifluoromethylphenylPd(dppf)Cl₂6-(3-CF₃-phenyl)-2-(hydroxymethyl)benzo[d]thiazole2.3 µM (metal chelation)

Cyclization and Ring Expansion

The hydroxymethyl group facilitates cyclization:

  • Intramolecular Ether Formation : Under Mitsunobu conditions (DIAD, PPh₃), forms fused oxazolo-benzothiazoles.

  • Thiazole Ring Functionalization : Reacts with CS₂/KOH to generate dithiocarbamate derivatives (e.g., antitumor agents ).

Oxidation and Reduction

  • Oxidation : The –CH₂OH group oxidizes to a carboxylic acid (–COOH) using KMnO₄/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring’s C=N bond, yielding dihydrobenzothiazoles.

Table 3: Redox Reactions

Reaction TypeReagentProductApplicationSource
OxidationKMnO₄/H₂SO₄2-Carboxybenzo[d]thiazol-6-olMetal chelator for AD
ReductionH₂/Pd-C, EtOH2-(Hydroxymethyl)-5,6-dihydrobenzo[d]thiazol-6-olNeuroprotective agent

Ether Cleavage and Demethylation

The phenolic hydroxyl group undergoes deprotection:

  • Demethylation : Using pyridine hydrochloride (180°C, sealed tube), methoxy analogs convert to hydroxyl derivatives (e.g., 6-hydroxybenzothiazole-2-carbonitrile ).

Functionalization via Hydrazone Formation

Reacts with hydrazines to form hydrazones, enhancing bioactivity:

  • Antiviral Derivatives : Condensation with thiophene thioglycosides yields analogs with HCV NS3/4A protease inhibition (EC₅₀ = 0.9–3.1 µM ).

Key Mechanistic Insights

  • The benzothiazole ring stabilizes transition states via π-stacking (e.g., with Arg76 in Aβ aggregates ).

  • The hydroxymethyl group acts as a hydrogen-bond donor, enhancing interactions with biological targets (e.g., 17β-HSD10 inhibition ).

Scientific Research Applications

Antimicrobial Agents

Recent studies have highlighted the synthesis of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol derivatives that exhibit strong antimicrobial properties. For instance, modifications to the benzothiazole ring structure have led to compounds with enhanced activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Research

The compound has been evaluated for its anticancer potential. A notable study synthesized several derivatives and tested them against various cancer cell lines, revealing significant cytotoxicity and the ability to induce apoptosis in cancer cells . The structure-activity relationship (SAR) studies suggest that specific substituents on the benzothiazole moiety are critical for enhancing anticancer activity .

Neuroprotective Applications

Research into the neuroprotective effects of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol has shown promise in models of neurodegeneration. Compounds derived from this scaffold were found to reduce oxidative stress and neuronal cell death in vitro, indicating potential therapeutic applications for conditions like Alzheimer's disease .

Synthesis and Characterization

The synthesis of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol typically involves multi-step reactions starting from commercially available precursors. Key methods include:

  • Condensation Reactions : Utilizing thiourea and appropriate aldehydes or ketones to form the benzothiazole core.
  • Functionalization : Post-synthetic modifications to introduce hydroxymethyl groups or other substituents that enhance biological activity.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized compounds .

Antibacterial Case Study

In a study examining the antibacterial properties of synthesized benzothiazole derivatives, compounds were tested against a panel of bacteria including Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 10 µg/mL, demonstrating their potential as effective antimicrobial agents .

Anticancer Case Study

A series of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol derivatives were evaluated for their anticancer activity against human cancer cell lines. One derivative showed an IC50 value of 15 µM against breast cancer cells, highlighting its potential as a lead compound for further development .

Tables

Activity TypeBiological TargetNotable Findings
AntibacterialStaphylococcus aureusMIC = 10 µg/mL
AntifungalCandida tropicalisSignificant antifungal activity
AnticancerBreast cancer cell linesIC50 = 15 µM
NeuroprotectiveNeuronal cell linesReduced oxidative stress

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)benzo[d]thiazol-6-ol involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it acts as an inhibitor of monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially alleviating symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Variations

Key analogs and their substituents are summarized below:

Compound Name 2-Position Substituent 6-Position Substituent Molecular Weight (g/mol) Key References
2-(Hydroxymethyl)benzo[d]thiazol-6-ol -CH2OH -OH Not provided Inferred
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol -C6H4-NHCH3 -OH 256.323
2-(Propylthio)benzo[d]thiazol-6-ol -S-C3H7 -OH Not provided
2-Methylbenzo[d]thiazol-6-ol -CH3 -OH Not provided
2-(Dimethylamino)benzo[d]thiazol-6-ol -N(CH3)2 -OH 194.25
[11C]PBB3 -CH=CH-C6H3-NHCH3 (butadienyl) -OH Not provided

Key Observations :

  • Aryl-amino substituents (e.g., -C6H4-NHCH3 in ) are linked to applications in positron emission tomography (PET) imaging due to their ability to cross the blood-brain barrier (BBB) .
A. Diabetes Therapeutics
  • 2-(Propylthio)benzo[d]thiazol-6-ol and analogs activate AMPK, increasing glucose uptake in L6 myotubes (skeletal muscle cells) by 2.5-fold and stimulating insulin secretion in pancreatic β-cells .
B. Neuroimaging
  • 2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (Pittsburgh Compound B, [11C]PiB) binds to β-amyloid plaques in Alzheimer’s disease, with a purity of 95% and high BBB permeability .
  • [11C]PBB3 targets tau protein aggregates in neurodegenerative diseases, demonstrating superior specificity in PET imaging compared to earlier tracers .
C. Enzyme Inhibition

Hydroxymethyl Compound Prospects: The polar -CH2OH group may reduce BBB penetration compared to methylamino analogs but could improve solubility for peripheral therapeutic applications (e.g., diabetes or antimicrobial agents).

Physicochemical Properties

  • LogP and Solubility: 2-(Dimethylamino)benzo[d]thiazol-6-ol (logP ~1.5 inferred) is less polar than the hydroxymethyl analog (predicted logP ~0.8), which may favor renal excretion . Methylthio derivatives (e.g., ) are more lipophilic, enhancing membrane permeability but reducing aqueous solubility.
  • Spectral Data: The methylamino analog shows distinct GC-MS peaks at m/z 256 (molecular ion) and LC-MS/MS fragments at m/z 153 (benzothiazole core) .

Biological Activity

2-(Hydroxymethyl)benzo[d]thiazol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.

  • Molecular Formula : C9H9NOS
  • Molecular Weight : 181.25 g/mol
  • IUPAC Name : 2-(hydroxymethyl)-1,3-benzothiazole-6-ol

1. Antimicrobial Activity

Recent studies have demonstrated that 2-(hydroxymethyl)benzo[d]thiazol-6-ol exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results indicate that the compound possesses a moderate level of antibacterial activity, particularly against S. aureus, which is crucial given the rise of antibiotic-resistant strains .

2. Anticancer Activity

The anticancer potential of 2-(hydroxymethyl)benzo[d]thiazol-6-ol has been explored in various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.

  • Case Study : A study evaluating the compound against the National Cancer Institute's 60 human cancer cell lines reported GI50 values ranging from 0.5 to 5 μM, indicating significant growth inhibition in several cancer types, including breast and lung cancers .

3. Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The compound has shown promise as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .

Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of benzo[d]thiazole compounds, including 2-(hydroxymethyl)benzo[d]thiazol-6-ol. These derivatives often exhibit enhanced biological activities compared to the parent compound.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 32 μg/mL
AnticancerGI50 values: 0.5 - 5 μM
Anti-inflammatoryInhibition of TNF-alpha

Q & A

Q. What multi-tracer imaging approaches address tau heterogeneity in neurodegenerative diseases?

  • Methodological Answer :
  • Dual-Tracer Protocols : Sequential ¹¹C-PBB3 (tau) and ¹¹C-PiB (Aβ) PET scans to dissect comorbid pathology in AD .
  • Kinetic Analysis : Dynamic scanning with arterial input functions to resolve overlapping binding kinetics in mixed tauopathies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.